molecular formula C12H24O2Si B2700606 4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one CAS No. 1909316-84-2

4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one

Cat. No.: B2700606
CAS No.: 1909316-84-2
M. Wt: 228.407
InChI Key: JYLKRVNTPRUTRK-UHFFFAOYSA-N
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Description

4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions .

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, dichloromethane, room temperature.

    Reduction: LiAlH4, NaBH4, ether or tetrahydrofuran, low temperature.

    Substitution: TBAF, acetonitrile, room temperature.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Deprotected alcohols.

Mechanism of Action

The mechanism of action of 4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one primarily involves the protection of hydroxyl groups. The TBDMS group is introduced to the hydroxyl group, forming a stable silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective reactions at other functional groups. The TBDMS group can be removed under mild conditions using fluoride ions, regenerating the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the pentenone moiety. This combination allows for selective protection and deprotection in complex synthetic routes, making it a valuable tool in organic synthesis .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-2-methylpent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2Si/c1-9(2)11(13)10(3)14-15(7,8)12(4,5)6/h10H,1H2,2-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLKRVNTPRUTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(=C)C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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